1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a highly specialized organic compound It's known for its distinct molecular structure, consisting of bromine, chlorine, benzoyl, and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the synthesis involves multi-step organic reactions starting from simpler compounds. One potential route includes the reaction of 4-bromobenzoyl chloride with 2,4-dichlorophenylhydrazine, followed by cyclization in the presence of sulfur and dimethylformamide (DMF).
Reaction conditions often involve controlled temperatures (around 50-100°C) and inert atmospheres to avoid unwanted side reactions.
Industrial Production Methods
On an industrial scale, production methods might include continuous flow processes to improve yield and reduce reaction time. These setups often use automated systems to precisely control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction might lead to the cleavage of the bromine or chlorine substituents, altering the compound's reactivity.
Substitution: : Electrophilic aromatic substitution reactions are plausible, especially at the benzoyl and phenyl rings, leading to various functional derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Conditions often involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous and inert conditions.
Major Products
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology
Potential as a bioactive molecule due to its structural similarities to known pharmacophores.
Research into its interactions with proteins and enzymes is ongoing.
Medicine
Investigated for its potential use as an antimicrobial or anticancer agent due to the presence of bioactive moieties like bromine and chlorine.
Industry
Could serve as a precursor for the synthesis of specialty chemicals used in various industries including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Mechanism of Effects
The compound's effects are typically mediated through interactions with molecular targets like enzymes, receptors, or DNA.
Potential pathways include the inhibition of specific enzymes or the disruption of cellular processes.
Molecular Targets and Pathways
Targets may include key metabolic enzymes or signaling pathways crucial for cell survival or proliferation.
Detailed mechanistic studies are essential to fully elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds like 1-(4-chlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.
1-(4-bromobenzoyl)-4-(2,4-dimethylphenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.
Uniqueness
This compound's uniqueness lies in its specific substituents that could confer distinctive physical and chemical properties, making it particularly suitable for certain applications compared to its analogs.
This should give you a solid foundation to further explore the world of 1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2OS/c1-18(2)22-15(13-8-7-12(20)9-14(13)21)17(25)23(18)16(24)10-3-5-11(19)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCTZKVUSQPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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